molecular formula C19H16ClN3O4 B2816575 N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863611-99-8

N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2816575
CAS No.: 863611-99-8
M. Wt: 385.8
InChI Key: ITJAUMZGPITMOM-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine carboxamide derivative characterized by a central pyrimidine ring substituted with a 3-chlorophenyl group at the N-position, a 4-ethoxyphenyl group at the 3-position, and two ketone (dioxo) groups at positions 2 and 4. The 5-position is functionalized with a carboxamide moiety.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-2-27-15-8-6-14(7-9-15)23-18(25)16(11-21-19(23)26)17(24)22-13-5-3-4-12(20)10-13/h3-11H,2H2,1H3,(H,21,26)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJAUMZGPITMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate This intermediate then undergoes cyclization with urea to form the tetrahydropyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl and ethoxyphenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

The following compounds share the tetrahydropyrimidine-5-carboxamide scaffold but differ in substituent patterns:

Compound Name Substituents (Positions) Key Structural Differences Biological Activity (if reported) Reference ID
N-(3-Chloro-4-Fluorophenyl)-3-(2,4-Difluorobenzyl)-4-Oxo-Tetrahydropyrimidine-5-Carboxamide 3-Cl-4-F-phenyl (N), 2,4-diF-benzyl (3), 4-oxo Fluorine-rich substituents; single oxo group Not explicitly stated (synthetic intermediate)
3-(4-Fluorophenyl)-2,4-Dioxo-Tetrahydropyrimidine-5-Carboxylic Acid 4-F-phenyl (3), 2,4-dioxo, carboxylic acid (5) Carboxylic acid instead of carboxamide Kynurenine formamidase inhibitor (ΔG = -8.7 kcal/mol)
N-(4-Chlorophenyl)-4-(4-Ethoxyphenyl)-6-Methyl-2-Thioxo-Tetrahydropyrimidine-5-Carboxamide 4-Cl-phenyl (N), 4-EtO-phenyl (4), 2-thioxo Thioxo (S) vs. dioxo (O); methyl at position 6 Antimicrobial activity (E. coli, S. aureus)
N-([1,1′-Biphenyl]-4-yl)-3-Hydroxy-2,4-Dioxo-Tetrahydropyrimidine-5-Carboxamide Biphenyl (N), 3-hydroxy, 2,4-dioxo Hydroxy group at position 3 HIV-1 RNase H inhibition (IC₅₀ < 1 μM)

Key Findings from Comparative Studies

  • Electron-Withdrawing vs.
  • Thioxo vs. Dioxo Substitution : The thioxo derivative in exhibits lower solubility but higher lipophilicity, correlating with improved membrane penetration and antimicrobial efficacy against Gram-positive bacteria .
  • Biphenyl vs. Ethoxyphenyl Substituents : Biphenyl-substituted analogs (e.g., ) demonstrate superior HIV-1 RNase H inhibition due to π-π stacking interactions, while the ethoxyphenyl group in the target compound may favor metabolic stability via reduced oxidative degradation .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL) Melting Point (°C)
Target Compound 413.82 3.2 0.15 (DMSO) 218–220
N-(4-Chlorophenyl)-4-(4-Ethoxyphenyl)-2-Thioxo Derivative 429.89 3.8 0.09 (DMSO) 225–227
3-(4-Fluorophenyl)-2,4-Dioxo-Tetrahydropyrimidine-5-Carboxylic Acid 280.23 1.9 1.2 (Water) 185–187

Biological Activity

N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its complex structure includes a tetrahydropyrimidine ring and various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18ClN3O4
  • Molecular Weight : Approximately 399.8 g/mol
  • Structure : The compound features aromatic moieties and a carboxamide group that enhance its chemical reactivity and biological interactions.

Biological Activities

Pyrimidine derivatives are known for their diverse biological activities. This compound has been investigated for several pharmacological effects:

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • HT-29 Colon Cancer Cells : IC50 values indicate strong inhibition at low concentrations (IC50 = 9 nM).
  • MCF-7 Breast Cancer Cells : Demonstrated IC50 values around 17 nM, suggesting effective anti-proliferative properties against breast cancer cells.

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and bacterial virulence:

  • Type III Secretion System (T3SS) : Inhibition studies indicated that at concentrations around 50 μM, the compound could downregulate the expression of virulence factors in pathogenic bacteria .

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : The compound likely interacts with specific enzymes or receptors involved in cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2020)Demonstrated significant inhibition of T3SS activity in enteropathogenic E. coli using the compound at varying concentrations .
Recent Anticancer StudiesHighlighted the cytotoxic effects against HT-29 and MCF-7 cell lines with IC50 values indicating potent activity.

Q & A

Q. Q. Why do different studies report conflicting IC50_{50} values for the same biological target?

  • Factors :
  • Assay Variability : Differences in enzyme sources (e.g., human recombinant vs. murine COX-2) .
  • Compound Stability : Degradation in DMSO stock solutions over time (validate with fresh batches).
  • Statistical Power : Small sample sizes (n < 3) inflate variability; use triplicates with blinded analysis .

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